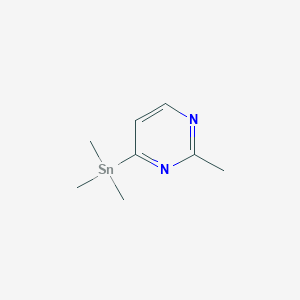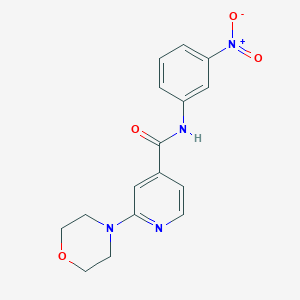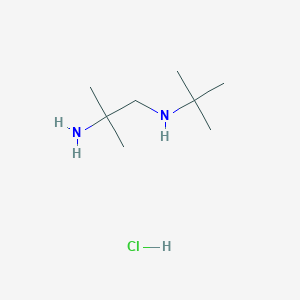
1,2-Propanediamine, N1-(1,1-dimethylethyl)-2-methyl-, (Hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediamine, N1-(1,1-dimethylethyl)-2-methyl-, (Hydrochloride) is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structure and properties, making it a valuable component in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, N1-(1,1-dimethylethyl)-2-methyl-, (Hydrochloride) typically involves the reaction of 1,2-propanediamine with tert-butyl chloride and methyl iodide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediamine, N1-(1,1-dimethylethyl)-2-methyl-, (Hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous medium, room temperature to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsanhydrous solvent (e.g., ether), low temperature (0-25°C).
Substitution: Alkyl halides, acyl chlorides; reaction conditionsorganic solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature to reflux.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or tertiary amines
Substitution: Substituted amine derivatives
Scientific Research Applications
1,2-Propanediamine, N1-(1,1-dimethylethyl)-2-methyl-, (Hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, N1-(1,1-dimethylethyl)-2-methyl-, (Hydrochloride) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediamine, N,N-dimethyl-: Similar in structure but differs in the position of the methyl groups.
(1R,2R)-1,2-Diphenylethylenediamine: A chiral compound used in asymmetric synthesis and optical resolution.
Uniqueness
1,2-Propanediamine, N1-(1,1-dimethylethyl)-2-methyl-, (Hydrochloride) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in the synthesis of specialized pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C8H21ClN2 |
|---|---|
Molecular Weight |
180.72 g/mol |
IUPAC Name |
1-N-tert-butyl-2-methylpropane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H20N2.ClH/c1-7(2,3)10-6-8(4,5)9;/h10H,6,9H2,1-5H3;1H |
InChI Key |
NNLYXUWFTOGQEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C)(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-phenethyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylate](/img/structure/B13933537.png)
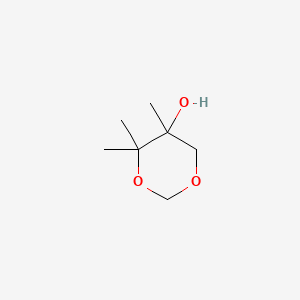
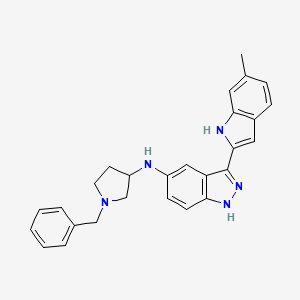

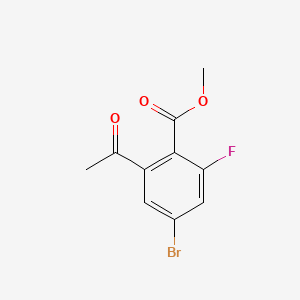
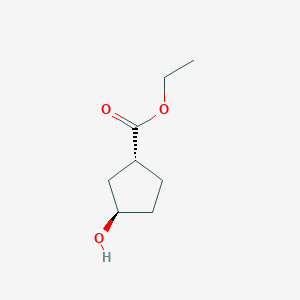
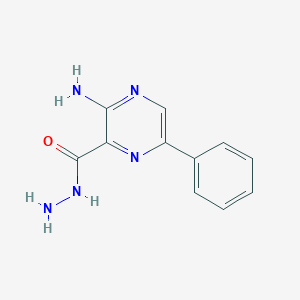
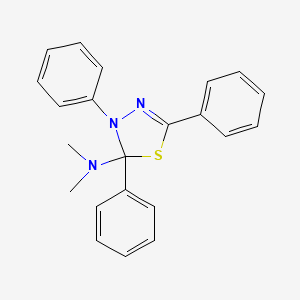
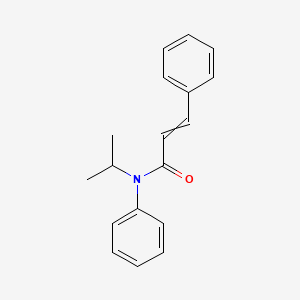
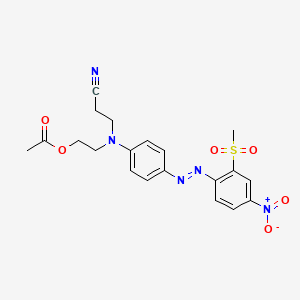
![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-cyclopentyl-](/img/structure/B13933568.png)

